molecular formula C7H9ClF2N2 B2381862 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 2172077-67-5

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2381862
CAS No.: 2172077-67-5
M. Wt: 194.61
InChI Key: NIAVIVBPTOTERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound for research use. The provided information is based on its structural features and data from closely related compounds. Structural Features and Potential Research Value: The core structure of this compound is based on a 3,5-difluoropyridine scaffold . This scaffold is found in compounds investigated for various biological activities. Specifically, recent research highlights the 3,5-difluoropyridin-2-yl moiety as a key structural component in novel orexin receptor agonists . The orexin system regulates states of sleep and wakefulness, suggesting potential research applications in neuropharmacology for conditions such as narcolepsy, idiopathic hypersomnia, and insomnia . The ethylamine linker in this compound may serve as a critical functional group for interaction with biological targets. Handling and Safety: As a guideline based on similar compounds, researchers should handle this material with appropriate safety precautions. Related substances carry safety warnings, indicating potential hazards such as skin and eye irritation or toxicity if ingested . Please consult the specific Safety Data Sheet (SDS) for this compound before use. Note on Use: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-5-3-6(9)7(1-2-10)11-4-5;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAVIVBPTOTERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
This compound is primarily researched for its role in drug development. Its structural features, particularly the difluoropyridine moiety, enhance its pharmacological properties. Compounds with similar structures have been investigated for their potential as:

  • Antidepressants: Research indicates that derivatives of pyridine amines can exhibit antidepressant-like effects in animal models. The presence of fluorine atoms may influence the binding affinity to neurotransmitter receptors, enhancing therapeutic efficacy.
  • Anticancer Agents: Some studies have shown that pyridine derivatives can inhibit cancer cell proliferation. The unique electronic properties imparted by the difluoropyridine group may contribute to its activity against specific cancer types.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related pyridine compound exhibited selective inhibition of certain kinases involved in cancer progression. This suggests that 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride could be a candidate for further development in oncology.

Material Science

Polymer Chemistry:
The compound's amine functionality allows it to act as a curing agent or hardener in epoxy resins. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Study:
Research has shown that incorporating difluorinated compounds into epoxy systems enhances thermal resistance and reduces flammability, making them suitable for aerospace applications.

Research Tool

Biochemical Studies:
Due to its ability to modulate biological pathways, this compound can serve as a tool in biochemical research. For instance, it may be used to study the effects of neurotransmitter modulation on neuronal activity.

Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntidepressants, Anticancer agentsPotential selective kinase inhibitors
Material ScienceCuring agents in polymersImproved thermal stability
Research ToolModulation of biological pathwaysEffects on neuronal activity

Mechanism of Action

The mechanism of action of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-(3,5-Difluoropyridin-2-yl)ethan-1-amine HCl C₇H₇F₂N₂·HCl ~206.6 3,5-diF pyridine, ethylamine Target
1-(3,5-Difluoropyridin-2-yl)ethanamine HCl C₇H₇F₂N₂·HCl 206.12 Similar structure, slight isomerism
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C₈H₁₀Cl₃NO 242.53 3,5-diCl phenoxy, ethylamine
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-diF-phenyl)ethan-1-amine HCl C₁₃H₁₁Br₂F₂N₂·HCl 428.5 3,6-diBr pyridine, 3,5-diF phenyl
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl C₁₀H₁₆ClNO₂ 217.7 2,5-diOCH₃ phenyl, ethylamine
Key Observations:

Halogen vs. Alkoxy Substituents: The 3,5-difluoropyridinyl group (target compound) provides strong electron-withdrawing effects, enhancing binding affinity to receptors with polar active sites. Methoxy groups () are electron-donating, altering electronic environments and reducing acidity compared to fluorine .

Impact of Bromine Substitutions :

  • The dibrominated pyridine analogue () has a significantly higher molecular weight (428.5 g/mol), which may reduce solubility and membrane permeability. Bromine’s steric bulk could hinder interactions in tight binding pockets .

Isomeric Differences :

  • The compound 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl () has a similarity score of 0.98 to the target compound, likely due to positional isomerism (e.g., ethylamine attachment site) affecting spatial orientation .

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride that influence its reactivity?

  • Answer : The compound features a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine side chain at position 2, protonated as a hydrochloride salt. Fluorine's electronegativity increases the pyridine ring's electron-deficient nature, enhancing susceptibility to nucleophilic substitution. The hydrochloride salt improves solubility in polar solvents (e.g., water or methanol), critical for biological assays. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₇H₈ClF₂N₂ (hypothetical*)
ReactivityElectrophilic aromatic substitution
SolubilityHigh in polar solvents due to HCl
*Structural analogy to 3,5-difluoro-N-methylpyridin-2-amine hydrochloride (C₆H₇ClF₂N₂) suggests similar behavior .

Q. What synthetic routes are recommended for 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride?

  • Answer : A multi-step approach is typical:

Pyridine Fluorination : Start with 2-aminopyridine, using fluorinating agents (e.g., Selectfluor®) to introduce fluorine at positions 3 and 5 .

Side Chain Introduction : Attach the ethanamine group via nucleophilic substitution or reductive amination. For example, react 3,5-difluoropyridine-2-carbonitrile with ethylene diamine under catalytic hydrogenation .

Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical parameters include reaction temperature (60–100°C for fluorination), solvent polarity, and catalyst choice (e.g., Pd/C for reductions) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated ethanamine derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). Strategies include:

  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent concentration) .
  • Control Experiments : Replicate studies with strict controls for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Computational Modeling : Use molecular docking to assess binding affinity variations due to protonation states or solvation .
    For example, fluorine's impact on receptor binding may vary if assay pH alters the amine's protonation .

Q. What analytical techniques are most effective for characterizing 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride, and how should conflicting spectral data be addressed?

  • Answer :

  • Primary Techniques :
  • NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR confirms amine protonation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., fluorine placement) .
  • Addressing Conflicts :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Alternative Methods : Use IR spectroscopy to confirm HCl salt formation via N–H stretching bands .
    Example: A study on 3,5-difluoro-N-methylpyridin-2-amine hydrochloride used ¹⁹F NMR (δ = -112 ppm) to confirm substitution patterns .

Methodological Considerations

Q. How does the electronic effect of fluorine substituents influence nucleophilic substitution reactions on the pyridine ring?

  • Answer : Fluorine's electron-withdrawing nature activates the pyridine ring toward nucleophilic attack at positions ortho and para to the substituents. For 3,5-difluoro-pyridines, the 2- and 6-positions become electrophilic hotspots. Researchers should:

  • Optimize Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Monitor Regioselectivity : Employ LC-MS to track substitution sites during reactions .
    Example: In related compounds, fluorine-directed substitutions achieved >80% yield at the 2-position using K₂CO₃ as a base .

Q. What safety protocols are critical when handling 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing and reactions to prevent inhalation of HCl fumes .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
    Note: The compound's hygroscopic nature necessitates storage in airtight containers under nitrogen .

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